UNC6852

Epigenetics Targeted Protein Degradation PRC2

UNC6852 is a first-in-class PROTAC degrader that eliminates both catalytic and scaffolding functions of PRC2—degrading EED, EZH2, and SUZ12—unlike EZH2 inhibitors (tazemetostat, GSK126) or EED inhibitors (EED226) that only block enzymatic activity. IC50: 247 nM (EED). Degrades wild-type and Y641N mutant EZH2 with selective anti-proliferative effects in DLBCL (EC50: 0.41 μM, Pfeiffer). Global proteomics confirms EED/EZH2 as the only significantly downregulated proteins. Use inactive cis-enantiomer UNC7043 as negative control. Choose UNC6852 when complete PRC2 ablation is required.

Molecular Formula C43H48N10O6S
Molecular Weight 832.981
Cat. No. B1195033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC6852
SynonymsUNC6852;  UNC-6852;  UNC 6852
Molecular FormulaC43H48N10O6S
Molecular Weight832.981
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)C4=CC=C(C=C4)C5=CN=C(N6C5=NN=C6)NCC7=CC=CO7)O
InChIInChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1
InChIKeyPPNNFXIBKLCMTI-WXEAQWFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC6852 for Research Procurement: EED-Targeted PRC2 PROTAC Degrader for Epigenetic Studies


UNC6852 is a first-in-class bivalent chemical degrader (PROTAC) that targets the Polycomb Repressive Complex 2 (PRC2) by recruiting the von Hippel-Lindau (VHL) E3 ligase to the embryonic ectoderm development (EED) subunit [1]. The compound contains an EED226-derived ligand tethered via an alkyl linker to a VHL ligand, enabling proteasomal degradation of core PRC2 components EED, EZH2, and SUZ12 [2]. UNC6852 exhibits an IC50 of 247 nM for EED binding in TR-FRET assays and demonstrates concentration-dependent degradation of PRC2 components over a 0.1–30 μM range [1].

Why UNC6852 Cannot Be Substituted with Standard PRC2 Inhibitors or Alternative Degraders


PRC2-targeting compounds encompass mechanistically distinct classes: catalytic EZH2 inhibitors (e.g., tazemetostat, GSK126), EED allosteric inhibitors (e.g., EED226), and PROTAC degraders (e.g., UNC6852). These classes are not functionally interchangeable because they differ fundamentally in their mode of action. Catalytic inhibitors block EZH2 methyltransferase activity but preserve the scaffolding function of PRC2 and do not eliminate the protein complex, leaving non-catalytic PRC2 functions intact [1]. EED226 binds EED and allosterically inhibits PRC2 activity without degrading the complex [2]. In contrast, UNC6852 induces proteasomal degradation of EED, EZH2, and SUZ12, eliminating both enzymatic and scaffolding functions of PRC2 and resulting in loss of H3K27me3 [3]. Substituting UNC6852 with an inhibitor fundamentally alters the experimental perturbation and may yield divergent biological outcomes, particularly in contexts where PRC2 scaffolding functions are critical or where EZH2 gain-of-function mutations confer resistance to catalytic inhibition [3].

UNC6852 Quantitative Differentiation Evidence: Head-to-Head Performance Against Comparators


UNC6852 vs. EZH2 Catalytic Inhibitors: Differential Effects on EZH2 Protein Levels

UNC6852 induces degradation of EZH2 protein, whereas catalytic EZH2 inhibitors such as C24 and tazemetostat do not reduce EZH2 protein levels. In direct comparative western blot analysis in MDA-MB-231 cells, UNC6852 treatment (6.25 μM, 48 h) resulted in substantial reduction of EZH2 protein, while treatment with catalytic EZH2 inhibitor C24 (2.5 μM, 48 h) or tazemetostat (0.5 μM, 48 h) showed no decrease in EZH2 levels [1]. This distinction is critical for studies aiming to eliminate PRC2 scaffolding functions or investigate non-catalytic roles of EZH2.

Epigenetics Targeted Protein Degradation PRC2

UNC6852 vs. EED226 and UNC1999: Comparable Anti-Proliferative Potency in EZH2-Mutant DLBCL Cells

In DB cells harboring the EZH2 Y641N gain-of-function mutation, UNC6852 exhibited anti-proliferative activity with an EC50 of 3.4 ± 0.77 μM after 9 days of treatment, comparable to the anti-proliferative effects of the EED inhibitor EED226 and the EZH2 inhibitor UNC1999 at 3 μM [1]. In Pfeiffer cells, UNC6852 demonstrated enhanced potency with an EC50 of 0.41 ± 0.066 μM after 6 days of treatment [1]. Notably, the negative control compound UNC7043 (inactive cis-enantiomer) showed no anti-proliferative effect, confirming the on-target mechanism [1].

DLBCL Cancer Epigenetics Anti-Proliferative

UNC6852 Proteomic Selectivity: EED and EZH2 Are the Only Significantly Downregulated Proteins

Global quantitative proteomics using tandem mass tag (TMT) quantification in HeLa cells treated with UNC6852 (10 μM, 24 h) demonstrated that EED and EZH2 were the only proteins significantly downregulated across the proteome, confirming high selectivity for PRC2 components [1]. Modest SUZ12 degradation (approximately 21%) was observed, while EZH1 was not identified in the proteomics analysis [1]. UNC6852 was benchmarked against an inactive cis-enantiomer control (UNC7043), further validating that the observed degradation is on-target and mechanism-dependent [2]. This proteome-wide selectivity profile is essential for interpreting phenotypic outcomes and minimizing confounding off-target effects.

Chemical Proteomics Selectivity Profiling PROTAC

UNC6852 Degradation Kinetics: EED and EZH2 DC50 Values and H3K27me3 Reduction

UNC6852 degrades EED and EZH2 with DC50 values (concentration at which 50% degradation is observed) of 0.79 ± 0.14 μM and 0.3 ± 0.19 μM, respectively, in HeLa cells [1]. This degradation translates into functional loss of PRC2 catalytic activity, with H3K27me3 levels reduced by 51% after 72 h of treatment at 10 μM [2]. The concentration-dependent degradation was observed over a range of 0.1–30 μM with no evidence of a hook effect under the conditions tested [3]. Dmax values for EED degradation reached 92% in HeLa cells, indicating near-complete target elimination [1].

PROTAC Degradation Kinetics Histone Methylation PRC2

UNC6852 Differential Cytotoxicity: Selective Anti-Proliferative Effect in EZH2-Mutant vs. Wild-Type DLBCL

UNC6852 exhibits context-dependent cytotoxicity that correlates with EZH2 mutational status. In DLBCL cell lines lacking EZH2-activating mutations, UNC6852 showed minimal cytotoxicity; however, pronounced cytotoxic effects were observed in Pfeiffer cells harboring an activating EZH2 mutation [1]. This differential sensitivity contrasts with the broader cytotoxicity profiles often observed with catalytic EZH2 inhibitors, which may affect both wild-type and mutant cells [2]. The selective anti-proliferative effect in EZH2-mutant contexts positions UNC6852 as a valuable tool for studying oncogenic addiction to PRC2 in mutation-driven cancers.

DLBCL EZH2 Mutation Selective Cytotoxicity

Optimal Research Application Scenarios for UNC6852 Based on Verified Differentiation Evidence


Investigating Non-Catalytic PRC2 Scaffolding Functions via Complete Complex Elimination

UNC6852 is the appropriate choice when the experimental objective requires elimination of both catalytic and scaffolding functions of PRC2. Unlike catalytic EZH2 inhibitors (e.g., tazemetostat, GSK126) or allosteric EED inhibitors (e.g., EED226) that preserve the PRC2 complex scaffold, UNC6852 degrades EED, EZH2, and SUZ12, ablating all PRC2 functions [1]. This is essential for studying non-catalytic roles of PRC2 in chromatin organization, transcriptional regulation, and protein-protein interaction networks that are independent of histone methyltransferase activity [2].

Functional Studies in EZH2 Gain-of-Function Mutant Cancer Models

UNC6852 is particularly suited for research in DLBCL and other cancer models harboring EZH2 gain-of-function mutations (e.g., Y641N). The compound degrades both wild-type and mutant EZH2 and exhibits pronounced anti-proliferative effects specifically in mutant-bearing cells, with EC50 values of 3.4 μM in DB cells and 0.41 μM in Pfeiffer cells [1]. This mutation-selective cytotoxicity profile makes UNC6852 a valuable tool for dissecting oncogenic addiction to PRC2 and for validating EZH2 mutation status as a predictive biomarker for PRC2-targeted degradation strategies [2].

Proteome-Wide Target Engagement Studies Requiring High-Confidence Selectivity

When experimental interpretation depends on confident attribution of phenotypic outcomes specifically to PRC2 loss, UNC6852 offers a validated selectivity profile. Global proteomics confirms that EED and EZH2 are the only proteins significantly downregulated upon UNC6852 treatment, with modest SUZ12 degradation (~21%) [1]. Benchmarking against the inactive cis-enantiomer control UNC7043 provides a robust negative control for on-target mechanism validation [2]. This selectivity profile is essential for chemical biology studies, target validation campaigns, and mechanistic investigations where off-target degradation would confound results.

Comparative Pharmacological Studies of Occupancy-Driven Degradation vs. Catalytic Inhibition

UNC6852 enables direct comparative studies between degradation-based and inhibition-based PRC2 targeting strategies. Side-by-side experiments with UNC6852 versus catalytic EZH2 inhibitors (C24, tazemetostat) or EED inhibitors (EED226) allow researchers to dissect the differential biological consequences of eliminating PRC2 proteins versus merely inhibiting their enzymatic activity [1]. Such comparative studies are critical for understanding mechanisms of acquired resistance to EZH2 inhibitors and for evaluating the therapeutic hypothesis that targeted degradation may overcome resistance mechanisms that preserve PRC2 scaffolding functions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC6852

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.